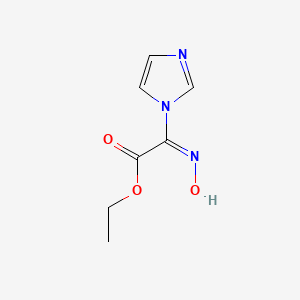

Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate

Description

Properties

CAS No. |

95080-92-5 |

|---|---|

Molecular Formula |

C7H9N3O3 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-2-imidazol-1-ylacetate |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-7(11)6(9-12)10-4-3-8-5-10/h3-5,12H,2H2,1H3/b9-6- |

InChI Key |

PKCGPWVDIRYRLZ-TWGQIWQCSA-N |

SMILES |

CCOC(=O)C(=NO)N1C=CN=C1 |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/N1C=CN=C1 |

Canonical SMILES |

CCOC(=O)C(=NO)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate typically involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate oxime, which is then cyclized with imidazole under suitable conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial in industrial settings to ensure the compound meets the required specifications.

Types of Reactions:

Oxidation: Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring can be replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The hydroxyimino group can participate in redox reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Observations :

- Nitro-substituted derivatives (e.g., ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) exhibit higher molecular weights and altered electronic profiles, often correlating with enhanced antimicrobial activity .

Hydroxyimino/Methoxyimino Acetates

Compounds with oxime functional groups (hydroxyimino or methoxyimino) demonstrate significant differences in reactivity and bioactivity:

Key Observations :

- Methoxyimino derivatives (e.g., 490-M24) are more lipophilic than hydroxyimino analogs, favoring membrane permeability in drug design .

Nitro-Substituted Imidazole-Acetates

Nitro groups on imidazole rings significantly alter electronic and steric properties:

Key Observations :

Biological Activity

Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate features an imidazole ring, a hydroxyimino group, and an acetate moiety. Its molecular formula is with a molecular weight of approximately 183.17 g/mol. The compound exhibits high solubility in water and polar solvents, which is beneficial for its bioavailability in biological systems .

The biological activity of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with kinases and phosphatases, which are essential regulators of cellular functions.

- Gene Expression : Changes in gene expression profiles have been observed, indicating potential effects on cellular metabolism and growth.

Biological Activities

Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antifungal activities, making it a candidate for further development in treating infections.

- Antitumor Effects : Preliminary studies suggest potential antitumor activity, although detailed mechanisms remain to be elucidated .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Study 2: Antitumor Activity

In vitro studies demonstrated that Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Study 3: Pharmacokinetics

Pharmacokinetic studies showed that the compound is rapidly absorbed with a half-life of approximately 4 hours in animal models. This rapid absorption suggests potential for effective therapeutic use but also necessitates consideration for dosing regimens .

Q & A

Q. What are the standard synthetic routes for Ethyl (2E)-(hydroxyimino)(1H-imidazol-1-yl)acetate?

Methodological Answer:

- Nucleophilic Substitution: Reacting imidazole derivatives with halogenated acetates (e.g., ethyl bromoacetate) in the presence of bases like Cs₂CO₃ or K₂CO₃. For example, cesium carbonate facilitates alkylation of imidazole nitrogen with ethyl bromoacetate in DMF .

- Condensation Reactions: Combining α-(hydroxyimino) ketones with amino acid esters and formaldehyde under basic conditions to form imidazole oxides, followed by functionalization .

- Oximation: Introducing the hydroxyimino group via hydroxylamine hydrochloride in ethanol with sodium acetate as a buffer .

Key Conditions:

| Reagent | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl bromoacetate | Cs₂CO₃ | DMF | 1 hour | ~80% | |

| 2-Chloroacetate | K₂CO₃ | Ethyl acetate/water | 24 hours | Moderate |

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR for structural confirmation; LCMS for purity and molecular ion verification .

- X-ray Crystallography: Resolving crystal packing and stereochemistry, particularly for imidazole derivatives .

- Chromatography: TLC monitoring for reaction completion; column chromatography for purification using silica gel and ethyl acetate/hexane mixtures .

Q. What are common challenges in synthesizing this compound?

Methodological Answer:

- Racemization: Use of additives like Oxyma (ethyl cyano(hydroxyimino)acetate) suppresses racemization during coupling steps, improving optical purity .

- Byproduct Formation: Optimizing stoichiometry (e.g., 1.2 equiv of coupling agents) and reaction time to minimize side reactions .

- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance reactivity but require careful removal during purification .

Advanced Research Questions

Q. How does the hydroxyimino group influence reactivity in peptide synthesis?

Methodological Answer:

- The hydroxyimino moiety acts as a nucleophilic catalyst in carbodiimide-mediated couplings, accelerating acyl transfer while reducing epimerization. Comparative studies show Oxyma-based protocols achieve >95% coupling efficiency, outperforming HOBt .

- Mechanistic Insight: The oxime’s lone pair facilitates proton transfer during activation, lowering energy barriers in acylation steps .

Q. What computational methods validate the stereochemical stability of this compound?

Methodological Answer:

- DFT Calculations: Used to model transition states and predict regioselectivity in imidazole alkylation. For example, B3LYP/6-31G(d) level calculations confirm the (2E)-configuration’s thermodynamic stability .

- Molecular Dynamics: Simulates solvent effects on reaction pathways, explaining why DMF stabilizes intermediates better than THF .

Q. How do contradictory data on reaction yields arise across studies?

Methodological Answer:

- Base Strength Variations: Cs₂CO₃ (stronger base) vs. K₂CO₃ may alter reaction kinetics and byproduct profiles. For instance, Cs₂CO₃ in DMF achieves faster alkylation but may require stricter anhydrous conditions .

- Purification Artifacts: Differences in workup (e.g., aqueous washes vs. freeze-drying) can lead to yield discrepancies. Ethyl acetate extraction followed by Na₂SO₄ drying is standard but may lose polar intermediates .

Q. What strategies improve scalability without compromising stereochemical integrity?

Methodological Answer:

- Flow Chemistry: Continuous flow systems reduce reaction times and enhance reproducibility for imidazole functionalization .

- Green Solvents: Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions maintains efficiency while reducing toxicity .

Data Contradiction Analysis

Q. Why do some protocols report ethyl acetate as a solvent, while others avoid it?

Analysis:

- Pros: Ethyl acetate is ideal for extractions due to low water solubility and ease of removal .

- Cons: Its moderate polarity may not stabilize charged intermediates, leading to lower yields in SN2 reactions compared to DMF .

- Resolution: Use solvent mixtures (e.g., DMF/ethyl acetate) to balance reactivity and purification ease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.